molecular formula C9H10O B170229 (S)-2-phenyloxetane CAS No. 159652-77-4

(S)-2-phenyloxetane

Cat. No. B170229
M. Wt: 134.17 g/mol
InChI Key: CCHJOAVOTFFIMP-VIFPVBQESA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, structural formula, and molecular formula. It may also include the type of compound it is (for example, an organic compound, an inorganic compound, a polymer, etc.).



Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts used, and the yield of the product.



Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying the physical properties (such as melting point, boiling point, density, etc.) and chemical properties (such as reactivity, acidity or basicity, etc.) of the compound.


Scientific Research Applications

  • Synthesis of Oxetane Derivatives : (S)-2-phenyloxetane is used in the synthesis of 2-substituted-2-phenyloxetanes. A study by Coppi et al. (2011) described a method for electrophilic quenching of the corresponding 2-lithiated derivative of (S)-2-phenyloxetane. This method is valuable for accessing various oxetane derivatives, which are significant in medicinal chemistry and organic synthesis (Coppi, Salomone, Perna, & Capriati, 2011).

  • Preparation of Deuterated and 13C-labeled Derivatives : Schaal and Ricard (1979) reported the preparation of mono, di, tri, and pentadeuterated 2-phenyloxetanes. These derivatives were synthesized either through tosylation and cyclisation of corresponding 2-phenyl propanediol or from benzoyl ethylacetate under acid conditions. Such labeled compounds are crucial in various scientific studies, including tracing chemical reactions and studying metabolic pathways (Schaal & Ricard, 1979).

  • Study of Endocrine-Disrupting Chemicals : While not directly related to (S)-2-phenyloxetane, research on endocrine-disrupting chemicals (EDCs) often involves similar compounds. Gore et al. (2015) provided a comprehensive review of the literature on EDCs, emphasizing chemicals like bisphenol A and phthalates. Understanding the behavior of compounds like (S)-2-phenyloxetane can contribute to broader knowledge in this area (Gore et al., 2015).

Safety And Hazards

This involves studying the safety measures that need to be taken while handling the compound and the possible hazards associated with it. Material Safety Data Sheets (MSDS) are a good source of this information.


Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, improvements in synthesis methods, or new reactions that the compound could undergo.


properties

IUPAC Name

(2S)-2-phenyloxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-2-4-8(5-3-1)9-6-7-10-9/h1-5,9H,6-7H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHJOAVOTFFIMP-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-phenyloxetane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
K Ito, T Katsuki - Chemistry letters, 1994 - journal.csj.jp
Copper complex of (7R,7R′)-7,7′-di(1-t-butyldimethylsiloxy-1-methylethyl)-6,6′,7,7′-tetrahydro-5H,5′H-2,2′-bi-1,1′-pyrindine (3) was found to be an effective catalyst for …
Number of citations: 18 www.journal.csj.jp
P Vitale, A Digeo, FM Perna, G Agrimi, A Salomone… - Catalysts, 2017 - mdpi.com
A two-step stereoselective chemoenzymatic synthesis of optically active α-aryl-substituted oxygen heterocycles was developed, exploiting a whole-cell mediated asymmetric reduction …
Number of citations: 11 www.mdpi.com
C Mateo, JM Palomo - Catalysts, 2018 - mdpi.com
The synthesis of compounds or chiral building-blocks with the desired configuration is one of the greatest challenges of chemistry and is of great interest in different fields such as …
Number of citations: 1 www.mdpi.com
DM Hodgson, FYTM Pierard, PA Stupple - Chemical Society Reviews, 2001 - pubs.rsc.org
This review summarizes the background and state of the art (as of June 2000) of catalytic enantioselective rearrangements and cycloadditions involving ylides from diazo compounds. …
Number of citations: 378 pubs.rsc.org
ED Butova, AV Barabash, AA Petrova… - The Journal Of …, 2010 - ACS Publications
Consecutive ring-expansion reactions of oxiranes with dimethylsulfxonium methylide were studied experimentally and modeled computationally at the density functional theory (DFT) …
Number of citations: 97 pubs.acs.org
MMC Lo, GC Fu - Tetrahedron, 2001 - Elsevier
Applications of planar-chiral heterocycles in enantioselective catalysis: Cu(I)/bisazaferrocene-catalyzed asymmetric ring expansion of oxetanes to tetrahydrofurans - ScienceDirect Skip …
Number of citations: 86 www.sciencedirect.com
C Empel, S Jana, RM Koenigs - … : Reagents, Applications, and …, 2023 - Wiley Online Library
This book chapter will provide a detailed discussion about homologation reaction by [1,2]‐sigmatropic rearrangement of onium ylides via carbene transfer reactions. This chapter will be …
Number of citations: 0 onlinelibrary.wiley.com
T Katsuki - Current Organic Chemistry, 2001 - ingentaconnect.com
Recent developments in metallosalen-catalyzed asymmetric oxidation, namely, the epoxidation of simple olefins and the desymmetrization of meso-tetrahydrofurans by using second-…
Number of citations: 63 www.ingentaconnect.com
伊藤克治, 吉武美和, 香月勗 - 天然有機化合物討論会講演要旨集37, 1995 - jstage.jst.go.jp
Asymmetric synthesis of tetrahydrofuran derivatives has received much attention due to their ubiquitous presence in many naturally occurring biologically active substances. Although …
Number of citations: 2 www.jstage.jst.go.jp
C Mateo González, JM Palomo - 2018 - digital.csic.es
The synthesis of compounds or chiral building-blocks with the desired configuration is one of the greatest challenges of chemistry and is of great interest in different fields such as …
Number of citations: 0 digital.csic.es

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